molecular formula C7H12N4O B12825204 3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B12825204
M. Wt: 168.20 g/mol
InChI Key: POPPANBMPOSZTO-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves multicomponent reactions and cyclization processes. One common method involves the reaction of hydrazine derivatives with oxirane compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a metal salt or an acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazine: A related compound with similar structural features but different chemical properties.

    Benzoxazine: Another similar compound known for its applications in polymer chemistry and materials science.

    Morpholine: A structurally related compound with applications in organic synthesis and pharmaceuticals.

Uniqueness

3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylhydrazine

InChI

InChI=1S/C7H12N4O/c8-10-4-6-3-9-7-5-12-2-1-11(6)7/h3,10H,1-2,4-5,8H2

InChI Key

POPPANBMPOSZTO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC=C(N21)CNN

Origin of Product

United States

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